molecular formula C9H20N2O2 B1612762 1-[4-(2-Hydroxyethyl)piperazin-1-YL]propan-2-OL CAS No. 219137-91-4

1-[4-(2-Hydroxyethyl)piperazin-1-YL]propan-2-OL

Cat. No. B1612762
M. Wt: 188.27 g/mol
InChI Key: ULZLOOBMQDXOIJ-UHFFFAOYSA-N
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Description

“1-[4-(2-Hydroxyethyl)piperazin-1-YL]propan-2-OL” is a compound with the molecular formula C44H52F6N6O4S2 . It is a component of several compounds, including (+/-)-10-(oxiran-2-ylmethyl)-2-(trifluoromethyl)-10H-phenothiazine and N-(2-Hydroxyethyl)piperazine . It is used in the production of corrosion inhibitors, pharmaceuticals, surfactants, and synthetic fibers .


Synthesis Analysis

The synthesis of piperazine derivatives, such as “1-[4-(2-Hydroxyethyl)piperazin-1-YL]propan-2-OL”, has been a subject of research. Recent methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular weight of “1-[4-(2-Hydroxyethyl)piperazin-1-YL]propan-2-OL” is 907.0 g/mol . It has a hydrogen bond donor count of 4 and a hydrogen bond acceptor count of 18 . The compound has a rotatable bond count of 10 . The exact mass and monoisotopic mass of the compound are both 906.33956548 g/mol .


Chemical Reactions Analysis

The compound has been studied for its potential in the treatment of diseases. For example, a number of uracil amides cleave poly (ADP-ribose) polymerase and therefore novel thiouracil amide compounds were synthesized and screened for the loss of cell viability in a human-estrogen-receptor-positive breast cancer cell line .


Physical And Chemical Properties Analysis

The compound has a topological polar surface area of 152 Ų . It has a heavy atom count of 62 . The compound has a formal charge of 0 . The complexity of the compound is 1070 .

Scientific Research Applications

Crystal Structure Analysis

  • The crystal structure of a related compound, 1-[4-(2,2-diphenylacetyl)piperazin-1-yl]-3-buten-2-ol, was studied, providing insights into molecular interactions and structural characteristics of similar compounds. This research contributes to understanding the structural basis of these types of molecules in various applications, including drug design and material science (Miyata et al., 2004).

Antifungal Activity

  • A series of compounds including 1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluoro-phenyl)-3-[(4-substituted phenyl)-piperazin-1-yl]-propan-2-ols were designed and synthesized, exhibiting significant antifungal activities. This indicates potential applications of similar compounds in developing new antifungal agents (Chai et al., 2011).

Antidepressant and Anxiolytic Properties

  • New derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine, including compounds structurally related to 1-[4-(2-Hydroxyethyl)piperazin-1-yl]propan-2-ol, were synthesized and showed significant antidepressant and antianxiety activities. This suggests the potential application of similar compounds in psychiatric medication (Kumar et al., 2017).

Antimalarial Agents

  • Piperazine and pyrrolidine derivatives, including structures similar to the target compound, demonstrated the capacity to inhibit the growth of Plasmodium falciparum, indicating their potential use as antimalarial agents (Mendoza et al., 2011).

Anti-Cancer Activity

  • A heterocyclic compound structurally related to 1-[4-(2-Hydroxyethyl)piperazin-1-yl]propan-2-ol showed potential anti-bone cancer activity, suggesting a possible application in oncology (Lv et al., 2019).

Protein Tyrosine Phosphatase 1B Inhibitors

  • Phenoxy-3-piperazin-1-yl-propan-2-ol derivatives, structurally related to the target compound, were evaluated for protein tyrosine phosphatase 1B (PTP1B) inhibitory activity, which is relevant in developing antidiabetic drugs (Gupta et al., 2010).

Safety And Hazards

The compound has been classified as Eye Dam. 1 - Skin Irrit. 2 . Precautionary measures include avoiding contact with skin and eyes .

properties

IUPAC Name

1-[4-(2-hydroxyethyl)piperazin-1-yl]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O2/c1-9(13)8-11-4-2-10(3-5-11)6-7-12/h9,12-13H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULZLOOBMQDXOIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCN(CC1)CCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00602104
Record name 1-[4-(2-Hydroxyethyl)piperazin-1-yl]propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00602104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(2-Hydroxyethyl)piperazin-1-YL]propan-2-OL

CAS RN

219137-91-4
Record name 1-[4-(2-Hydroxyethyl)piperazin-1-yl]propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00602104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
김현국 - 2018 - oak.ulsan.ac.kr
In the chemical reaction using CO2 as raw materials, the method of producing cyclic carbonate by using CO2 and PO have been extensively studied as the effective method for reducing …
Number of citations: 0 oak.ulsan.ac.kr

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